molecular formula C11H10BrN5O4 B3748311 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3748311
M. Wt: 356.13 g/mol
InChI Key: ZVUROPISFMRNCG-UHFFFAOYSA-N
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Description

“2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions.

    Acetamide Formation: The final step involves the reaction of the brominated and nitrated triazole with 2-methoxyphenylacetic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group may also play a role in generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-Bromo-1,2,4-triazole: A brominated derivative with similar properties.

    3-Nitro-1,2,4-triazole: A nitrated derivative with potential biological activities.

Uniqueness

“2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide” is unique due to the combination of bromine, nitro, and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O4/c1-21-8-5-3-2-4-7(8)13-9(18)6-16-10(12)14-11(15-16)17(19)20/h2-5H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUROPISFMRNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
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2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide

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